![molecular formula C16H21NO2 B3327537 Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate CAS No. 351369-91-0](/img/structure/B3327537.png)

Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate

Overview

Description

Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate (E5B5A7C) is a synthetic compound of the azaspirodecanedione family of molecules. It is a cyclic ketone possessing a ring of seven atoms, with five carbon atoms and two oxygen atoms. The compound is used in the synthesis of various other compounds, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Enantioselective Synthesis

Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate has been a focus in the enantioselective synthesis of compounds. Yao et al. (2011) utilized asymmetric hydrogenation for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate in the synthesis of quinolone antibacterial agents, achieving high enantioselectivities (Yao et al., 2011).

Cycloaddition Reactions

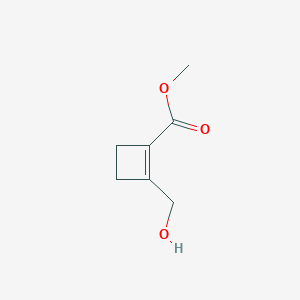

Molchanov and Tran (2013) discussed the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Photochemical Rearrangements

Andersson et al. (2017) described the photolysis of ethyl 3-azido-4,6-difluorobenzoate, leading to the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, showcasing the potential of photochemical rearrangements involving azaspirocycles (Andersson et al., 2017).

Synthesis of Antibacterial Agents

Research by Odagiri et al. (2013) highlights the design and synthesis of novel quinolines with a 5-azaspiro[2.4]heptane moiety for potent antibacterial activity against respiratory pathogens, demonstrating the compound's relevance in developing new antibacterial drugs (Odagiri et al., 2013).

Dopamine Agonist Synthesis

Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, related to ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate, for evaluating their potential as dopamine agonists, indicating the relevance of such compounds in neuroscience research (Brubaker & Colley, 1986).

Amino Acid Analogs

Radchenko et al. (2010) synthesized amino acid analogs using a 2-azaspiro[3.3]heptane scaffold, adding to the family of sterically constrained amino acids, which are valuable in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Diversity-Oriented Synthesis

Wipf et al. (2004) discussed the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, underlining their importance in drug discovery and providing a foundation for further exploration in this field (Wipf et al., 2004).

properties

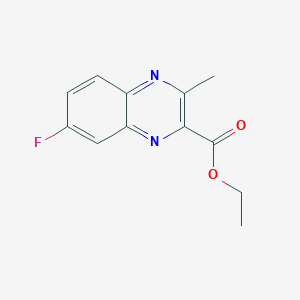

IUPAC Name |

ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-19-15(18)14-11-17(12-16(14)8-9-16)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZLFPHQDRWQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC12CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile](/img/structure/B3327470.png)

![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)

![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)

![6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B3327553.png)